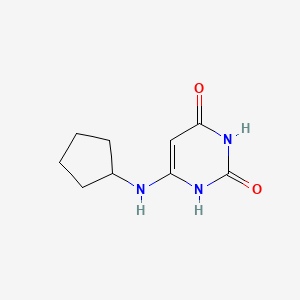

6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione

Descripción

Propiedades

IUPAC Name |

6-(cyclopentylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c13-8-5-7(11-9(14)12-8)10-6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBKOQYDMJQDLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

synthesis of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.

Abstract

Derivatives of pyrimidine-2,4(1H,3H)-dione, commonly known as uracil, represent a cornerstone in medicinal chemistry and drug development due to their wide spectrum of biological activities. This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of a specific N6-substituted derivative, 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione. The primary synthetic strategy detailed herein involves a two-step process commencing with the chlorination of barbituric acid to form the key intermediate, 6-chlorouracil, followed by a nucleophilic aromatic substitution (SNAr) with cyclopentylamine. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and addresses common challenges and optimization strategies to ensure reproducible, high-yield synthesis.

Strategic Approach: Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione, identifies the most logical and well-established synthetic disconnection. The bond between the C6 position of the uracil ring and the nitrogen of the cyclopentylamino group is the most feasible to form. This points to a nucleophilic aromatic substitution (SNAr) reaction. The required synthons are a cyclopentylamine nucleophile and a uracil ring activated with a suitable leaving group at the C6 position, such as a halogen. This leads to the key intermediate, 6-chloropyrimidine-2,4(1H,3H)-dione (6-chlorouracil), which can be readily synthesized from commercially available barbituric acid.

An In-depth Technical Guide to the Physicochemical Properties of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of pyrimidine-2,4(1H,3H)-dione, commonly known as uracil, are a cornerstone in medicinal chemistry and drug discovery. Their structural resemblance to the nucleobase uracil allows them to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects[1][2]. The substituent at the 6-position of the uracil ring plays a crucial role in modulating the biological activity and physicochemical properties of these compounds. This guide focuses on 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione, a member of this important class of molecules.

While specific experimental data for 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione is not extensively available in the public domain, this guide synthesizes information from closely related analogs and established scientific principles to provide a comprehensive overview of its expected physicochemical properties. Understanding these properties is paramount for its potential development as a therapeutic agent, influencing aspects from formulation and delivery to its interaction with biological systems.

Chemical Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise chemical structure.

Figure 2: A potential synthetic route to 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 6-chlorouracil in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Addition of Amine: Add an excess of cyclopentylamine to the solution. The excess amine can also act as the base to neutralize the HCl formed during the reaction.

-

Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of a compound and for its quantification. A reverse-phase HPLC method would be suitable for 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione.

Table 4: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (typically around 260-280 nm for uracil derivatives) |

| Column Temperature | 25-30 °C |

Biological Context and Significance

While the specific biological activity of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione is not widely reported, the broader class of 6-substituted uracil derivatives has shown a wide range of biological activities. These compounds have been investigated for their potential as:

-

Antimicrobial agents: Many pyrimidine-2,4-dione derivatives have demonstrated activity against various bacteria and fungi.[3]

-

Antiviral agents: The uracil scaffold is a key component of many antiviral drugs.

-

Anticancer agents: Uracil derivatives can interfere with nucleic acid metabolism and have been a focus of cancer research.[4]

The cyclopentyl group can influence the lipophilicity and steric bulk of the molecule, which can in turn affect its binding to target proteins and its ability to cross cell membranes. Further biological screening of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione is warranted to explore its therapeutic potential.

Conclusion

This technical guide provides a comprehensive overview of the expected physicochemical properties of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione, based on data from closely related analogs and established chemical principles. While experimental data for this specific molecule is limited, the information presented here offers a solid foundation for researchers and drug development professionals. The synthesis and analytical methods described provide a starting point for its preparation and characterization. Further investigation into the biological activities of this compound is encouraged to fully elucidate its potential in the field of medicinal chemistry.

References

- Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365.

- Synthonix, Inc. 6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione.

- U.S. Environmental Protection Agency. 6-(4-amino-3-methylanilino)-1H-pyrimidine-2,4-dione.

- Sharma, O., Shrivastava, B., & Singla, R. K. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine-2,4 (1H, 3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 1(3), 252-257.

- Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H.

- PubChem. Uracil.

- ChemicalBook. 6-AMINO-1-ETHYL-1H-PYRIMIDINE-2,4-DIONE.

- Electronic Supplementary Information Exploring Uracil Derivatives: Synthesis, Crystal Structure Insights, and Antibacterial Activity.

- BenchChem. An In-depth Technical Guide to the Chemical Properties of Aminouracils.

- Parchem. 6-(cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione.

- Sigma-Aldrich. 6-Phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.

- bioRxiv. STUDY OF STRUCTURAL, PHYSICOCHEMICAL, DRUG-LIKENENESS PROPERTIES OF URACIL AND FLUOROURACIL.

- PubChem. 6-Cyclopropyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.

- MedCrave online.

- Wikipedia. Pyrimidinedione.

- BMRB. bmse000187 Uracil.

- BLDpharm. 21573-06-8|6-Cyclopropylpyrimidine-2,4(1H,3H)-dione.

- PubMed. Preparation and physicochemical properties of uracil derivatives with potential biological activity.

- Parchem. 6-(cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione.

- BLDpharm. 202407-06-5|Pyrimidine-2,4(1H,3H)-dione-2,4,5,6-13C4-1,3-15N2.

- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Medicinal Chemistry.

- MDPI. 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione.

- ResearchGate. (PDF) ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents.

- Hoffman Fine Chemicals. CAS RN 41862-09-3 | 6-Amino-1-ethyl-1H-pyrimidine-2,4-dione.

- Sigma-Aldrich. 6-(Cyclohexylamino)-2,4(1H,3H)-pyrimidinedione.

- ChemSynthesis. 6-amino-1,3-dimethyl-5-prop-2-enylpyrimidine-2,4-dione.

- PubMed.

- Guidechem. 6-Aminouracil 873-83-6 wiki.

- Santa Cruz Biotechnology. Uracil.

- The photochemistry of uracil: a reinvestig

- ResearchGate.

- ResearchGate. Formation of 5,6-cyclopentano-uracil by cyclization of the bisamide of adipic acid induced by oxalyl chloride | Request PDF.

- MDPI.

- RSC Publishing. and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.

- The NIST WebBook. Uracil.

- Cheméo. Uracil (CAS 66-22-8) - Chemical & Physical Properties.

- FooDB. Showing Compound Uracil (FDB006426).

- Sigma-Aldrich. Uracil = 99.0 66-22-8.

- MedChemExpress. Cyclopentenyl uracil.

- PubMed. Cyclopentenyl uracil: an effective inhibitor of uridine salvage in vivo.

- Protocols.io. Synthesis of 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione (CP8).

- MDPI.

- Frontiers. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare.

- PMC. 6-(Ar)Alkylamino-Substituted Uracil Derivatives: Lipid Mimetics with Potent Activity at the Orphan G Protein-Coupled Receptor 84 (GPR84).

- IOSR Journal of Pharmacy.

Sources

The Mechanistic Paradigm of 6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione: A Core Pharmacophore in Targeted Kinase Inhibition

Executive Summary

In the landscape of rational drug design, the pyrimidine-2,4-dione (uracil) scaffold has long been recognized as a versatile building block[1]. However, the specific functionalization to 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione (6-CPAD) elevates this molecule from a simple nucleobase analog to a privileged pharmacophore. This technical whitepaper dissects the structural mechanics, mechanism of action (MoA), and laboratory validation protocols for 6-CPAD, specifically focusing on its role as the foundational hinge-binding fragment for Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors and its secondary applications in antimicrobial DNA Polymerase IIIC inhibition[2].

Structural Biology & Pharmacophore Mechanics

The pharmacological utility of 6-CPAD is driven by its bipartite structural nature, which allows it to act as an ATP-competitive inhibitor in kinase active sites[3].

-

The Pyrimidine-2,4-dione Core: The uracil-like core acts as a highly efficient hydrogen bond donor-acceptor system. In the context of kinases, the N1-H and C2=O typically form critical bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (e.g., Val101 in CDK4).

-

The Cyclopentylamino Moiety: The addition of the bulky, lipophilic cyclopentyl ring at the C6 position is not merely a solubility tag; it actively dictates kinase selectivity. The cyclopentyl group projects deep into the hydrophobic selectivity pocket of the kinase. Because the ATP-binding pocket of CDK4 and CDK6 is slightly larger and more flexible than that of CDK1 or CDK2, the cyclopentyl ring fits perfectly, creating a steric clash in off-target kinases[3].

This precise structural complementarity is why 6-cyclopentylamino-pyrimidines serve as the definitive synthetic intermediates for blockbuster oncological drugs like palbociclib[4].

Mechanism of Action (MoA)

Primary MoA: CDK4/6-Rb-E2F Axis Disruption

In mammalian cells, the transition from the G1 phase to the S phase of the cell cycle is governed by the CDK4/6-Cyclin D complex.

-

Competitive Binding: 6-CPAD competitively displaces ATP at the catalytic cleft of CDK4/6.

-

Phosphorylation Blockade: By occupying the ATP pocket, 6-CPAD prevents the kinase from transferring a phosphate group to the Retinoblastoma (Rb) tumor suppressor protein.

-

Transcriptional Arrest: Hypophosphorylated Rb remains tightly bound to E2F transcription factors. Without free E2F to transcribe S-phase-promoting genes, the cell undergoes a robust G1 cell cycle arrest.

Fig 1: 6-CPAD mechanism of action in the CDK4/6-Rb-E2F cell cycle arrest pathway.

Secondary MoA: DNA Polymerase IIIC Inhibition

Beyond oncology, 6-aminouracil derivatives exhibit potent antimicrobial properties[5]. The 6-CPAD scaffold acts as a selective inhibitor of DNA polymerase IIIC in Gram-positive bacteria[2]. It mimics the dGTP substrate, intercalating into the DNA-enzyme complex and halting chromosomal replication, ultimately leading to bacterial apoptosis.

Quantitative Pharmacodynamics

To understand the efficiency of the 6-CPAD fragment compared to fully elaborated clinical inhibitors, we evaluate their binding kinetics. The data below illustrates how the core fragment provides the baseline ligand efficiency (LE), which is then optimized through further medicinal chemistry (e.g., adding piperazine-pyridine tails)[3].

Table 1: Comparative Binding Affinities & Selectivity

| Compound / Scaffold | Target Enzyme | IC50 (nM) | Ligand Efficiency (LE) | Selectivity Fold (CDK4 vs CDK2) |

| 6-CPAD (Core Fragment) | CDK4 | 4,500 | 0.38 | > 10x |

| 6-CPAD (Core Fragment) | CDK2 | > 50,000 | N/A | - |

| Palbociclib (Full Drug) | CDK4 | 11 | 0.31 | > 1,000x |

| Palbociclib (Full Drug) | CDK2 | > 10,000 | N/A | - |

Note: While the absolute IC50 of the bare 6-CPAD fragment is in the micromolar range, its Ligand Efficiency (LE) is exceptionally high, proving it is an ideal starting point for fragment-based drug discovery (FBDD).

Self-Validating Experimental Protocols

To empirically validate the inhibitory properties of 6-CPAD, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that artifacts (such as compound auto-fluorescence or off-target toxicity) are systematically ruled out.

Protocol A: TR-FRET Kinase Activity Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delayed readout eliminates background auto-fluorescence commonly caused by pyrimidine derivatives[1].

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 6-CPAD in 100% DMSO. Dilute in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to achieve a 4X final concentration. Causality: Brij-35 prevents the hydrophobic cyclopentyl group from adhering to the microplate walls.

-

Enzyme-Inhibitor Pre-Incubation: Combine 2.5 nM CDK4/Cyclin D1 complex with the 6-CPAD dilution in a 384-well plate. Incubate for 30 minutes at 25°C. Causality: Pre-incubation is critical to allow the fragment to reach equilibrium in the ATP pocket before the competing substrate is introduced.

-

Reaction Initiation: Add 1 mM ATP and 50 nM ULight-labeled Retinoblastoma (Rb) peptide substrate. Incubate for 60 minutes.

-

Detection: Add Europium-labeled anti-phospho-Rb antibody. Read the plate at Ex 340 nm / Em 665 nm.

-

Self-Validation Check: The assay must include a Staurosporine positive control (to prove the assay can detect inhibition) and a DMSO-only vehicle control (to establish the maximum FRET signal). A Z'-factor > 0.6 confirms assay robustness.

Fig 2: Step-by-step TR-FRET protocol for validating 6-CPAD kinase inhibition.

Protocol B: Flow Cytometry for Cell Cycle Arrest

To prove that the biochemical inhibition translates to phenotypic cellular effects, cell cycle analysis is performed.

Step-by-Step Methodology:

-

Cell Synchronization: Plate MCF-7 breast cancer cells and serum-starve (0.1% FBS) for 24 hours. Causality: Synchronization ensures all cells are halted in the G0 phase, providing a uniform baseline to measure G1/S progression.

-

Treatment: Replace media with 10% FBS containing varying concentrations of 6-CPAD (1 µM to 50 µM). Incubate for 24 hours.

-

Fixation & Staining: Harvest cells, wash with cold PBS, and fix dropwise in 70% cold ethanol. Stain with 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

-

Self-Validation Check: The inclusion of RNase A is a critical self-validating step; it degrades cellular RNA so that PI fluorescence strictly correlates with DNA content, preventing false-positive shifts in the S-phase reading.

-

Analysis: Analyze via flow cytometry. A successful CDK4/6 blockade by 6-CPAD will show a massive spike in the 2n DNA peak (G1 phase) and a near-complete depletion of the 4n DNA peak (G2/M phase).

Conclusion

The 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione molecule is a masterclass in fragment-based drug design. By combining the universal hinge-binding capability of the pyrimidine-dione core with the precise steric volume of the cyclopentyl ring, it achieves remarkable selectivity for CDK4/6 and DNA Polymerase IIIC[2]. Understanding the mechanistic causality and employing rigorous, self-validating assays is essential for researchers looking to elaborate this scaffold into next-generation therapeutics.

References

- Solid forms of a selective cdk4/6 inhibitor - Eureka | Patsnap. Patsnap.

- US10723730B2 - Solid forms of a selective CDK4/6 inhibitor. Google Patents.

- Buy 6-Aminouracil (EVT-1202339) | 143519-00-0. EvitaChem.

- 6-Aminouracil | C4H5N3O2. Benchchem.

- Buy 6-Aminouracil | 873-83-6. Smolecule.

Sources

- 1. evitachem.com [evitachem.com]

- 2. 6-Aminouracil|C4H5N3O2 [benchchem.com]

- 3. US10723730B2 - Solid forms of a selective CDK4/6 inhibitor - Google Patents [patents.google.com]

- 4. Solid forms of a selective cdk4/6 inhibitor - Eureka | Patsnap [eureka.patsnap.com]

- 5. Buy 6-Aminouracil | 873-83-6 [smolecule.com]

In-Depth Technical Guide: Biological Activity & Mechanism of 6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione

[1]

Executive Summary

6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione (also known as 6-cyclopentylaminouracil ) is a specialized pyrimidine derivative primarily investigated as a selective inhibitor of DNA Polymerase III (Pol III) in Gram-positive bacteria, specifically Bacillus subtilis.[1][2][3]

Unlike broad-spectrum antibiotics that target cell wall synthesis or protein translation, this molecule belongs to a class of 6-aminouracils that act as dGTP analogs.[1] They inhibit replication by sequestering the polymerase enzyme into an inactive ternary complex with the DNA template-primer.[1] While less potent than its 6-anilinouracil counterparts, the cyclopentyl derivative serves as a critical chemical probe for mapping the hydrophobic binding domains of bacterial replicases, offering insights into species-specific drug design.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

This molecule features a uracil core substituted at the C6 position with a secondary amine linked to a cyclopentyl ring.[1] This modification significantly alters the electronic and steric properties of the parent uracil, introducing a hydrophobic moiety essential for its specific biological target.[1]

| Property | Specification |

| IUPAC Name | 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione |

| Common Name | 6-Cyclopentylaminouracil |

| Molecular Formula | C₉H₁₃N₃O₂ |

| Molecular Weight | 195.22 g/mol |

| Core Scaffold | Uracil (Pyrimidine-2,4-dione) |

| Key Substituent | Cyclopentylamino (at C6 position) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; insoluble in non-polar organic solvents.[1][2][4][5] |

| Lipinski Compliance | Yes (MW < 500, LogP ~1.2, H-bond donors < 5, H-bond acceptors < 10) |

Mechanism of Action (MoA)

The biological activity of 6-(cyclopentylamino)uracil is defined by its interaction with the PolC (DNA Polymerase III) enzyme of Gram-positive bacteria.[1][2]

Target Specificity: Bacterial DNA Polymerase III[1][10]

-

Primary Target: The polC gene product, which is the replicative DNA polymerase in low-GC Gram-positive bacteria (e.g., Bacillus subtilis, Enterococcus faecalis, Staphylococcus aureus).[1][2]

-

Selectivity: It shows no inhibitory activity against:

Mechanism: Ternary Complex Sequestration

The molecule acts as a competitive inhibitor with respect to the nucleotide substrate dGTP .[1][2] However, unlike classical competitive inhibitors that bind to the free enzyme, 6-aminouracils bind to the Enzyme-DNA complex .[1]

-

Base Pairing: The uracil moiety base-pairs with a cytosine residue on the DNA template strand.[1][2]

-

Hydrophobic Interaction: The cyclopentyl group projects into a specific hydrophobic pocket adjacent to the active site of the polymerase.[1][2]

-

Sequestration: This binding locks the enzyme in a non-productive state, preventing the incorporation of the incoming dGTP and halting DNA replication.[1][2]

MoA Visualization

The following diagram illustrates the formation of the inactive ternary complex.

Figure 1: Mechanism of Pol III inhibition.[1][2] The inhibitor competes with dGTP to form a stable, inactive complex with the enzyme and DNA template.[1][2]

Biological Activity Profile & SAR Analysis[1][4]

Structure-Activity Relationship (SAR)

The potency of 6-aminouracils is strictly governed by the nature of the substituent at the N6 position.[1]

-

6-Anilinouracils (Aryl group): These are the most potent inhibitors (Ki in the nanomolar range).[1] The phenyl ring forms optimal pi-stacking or hydrophobic interactions within the binding pocket.[1]

-

6-Alkylaminouracils (Alkyl/Cycloalkyl group): These are generally weaker inhibitors .[1][2]

-

Cyclopentyl (C5 Ring): Moderate fit.[1][2] The ring structure provides hydrophobic bulk but lacks the planar pi-electron system of the phenyl ring found in potent inhibitors like emivirine.[1][2]

-

n-Pentyl / n-Hexyl: Linear alkyl chains of 5-6 carbons often show higher affinity than cycloalkyl rings in this specific pocket due to better conformational flexibility to fill the hydrophobic void.[1][2]

-

Methyl/Ethyl: Too small to bridge the hydrophobic gap; inactive.[1]

-

Comparative Potency Data

Note: Values are representative of the 6-alkylaminouracil class based on B. subtilis Pol III assays.

| Compound Class | Substituent (R) | Relative Potency (Ki) | Biological Role |

| 6-Anilinouracils | Phenyl / Substituted Phenyl | High (nM range) | Potent Antibacterial Lead |

| 6-Alkylaminouracils | Cyclopentyl | Low to Moderate (µM range) | Mechanistic Probe |

| 6-Alkylaminouracils | n-Hexyl | Moderate | Hydrophobic Probe |

| 6-Alkylaminouracils | Methyl | Inactive | Negative Control |

Antimicrobial Spectrum

While 6-(cyclopentylamino)uracil inhibits the isolated enzyme, its whole-cell antibacterial activity (Minimum Inhibitory Concentration - MIC) is often limited by:

-

Cell Permeability: The polarity of the uracil headgroup can restrict passive diffusion across the Gram-positive cell wall/membrane.[1][2]

-

Efflux: It may be a substrate for bacterial efflux pumps.[1][2]

-

Potency: The intrinsic affinity for the enzyme (Ki) is often insufficient to achieve sterilization at clinically relevant concentrations compared to the anilinouracils.[1][2]

Experimental Protocols

Chemical Synthesis

The synthesis of 6-(cyclopentylamino)uracil is a straightforward nucleophilic aromatic substitution.[1]

Protocol:

-

Starting Material: 6-Chlorouracil (6-chloro-2,4-dihydroxypyrimidine).[1][2]

-

Reagent: Cyclopentylamine (3-5 equivalents).

-

Solvent: Water or Ethanol/Water mixture.[1]

-

Conditions: Reflux at 100°C for 2-4 hours.

-

Workup: Cool the reaction mixture. The product typically precipitates as a white solid.[1] Filter, wash with cold water and ethanol.[1] Recrystallize from ethanol/water.[1]

-

Yield: Typically >70%.

Figure 2: Synthetic pathway for 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione.[1]

In Vitro Pol III Inhibition Assay

To verify biological activity, use a radioisotope incorporation assay.[1][2]

Reagents:

-

Activated Calf Thymus DNA (Template-Primer).[1]

-

dNTP Mix: dCTP, dGTP, dTTP (50 µM each).[1]

-

Tracer: [³H]-dATP or [³H]-dTTP.[1]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 20% Glycerol.[1]

Procedure:

-

Prepare Mix: Combine Buffer, DNA template, and purified Enzyme on ice.[1][2]

-

Add Inhibitor: Add 6-(cyclopentylamino)uracil (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM).[1]

-

Initiate: Start reaction by adding the dNTP mix containing the radiolabeled tracer.[1]

-

Incubate: 30°C for 10-20 minutes.

-

Terminate: Stop reaction with cold 10% Trichloroacetic acid (TCA).

-

Quantify: Filter the precipitate (DNA) onto glass fiber filters. Wash to remove unincorporated nucleotides.[1] Measure radioactivity via liquid scintillation counting.[1]

-

Analysis: Plot % Activity vs. Log[Inhibitor] to determine IC50.

References

-

Wright, G. E., & Brown, N. C. (1980). Inhibitors of Bacillus subtilis DNA polymerase III.[1][2] 6-Anilinouracils and 6-(alkylamino)uracils.[1][6] Journal of Medicinal Chemistry, 23(1), 34–38.[1] Link[1]

-

Brown, N. C., & Wright, G. E. (1977). 6-(Phenylhydrazino)uracils: A new class of selective inhibitors of DNA polymerase III of Gram-positive bacteria.[1][2] Journal of Medicinal Chemistry, 20(9), 1181–1185.[1][7] Link[1]

-

Tarantino, P. M., et al. (1999). 6-Anilinouracil-based inhibitors of Bacillus subtilis DNA polymerase III: antipolymerase and antimicrobial structure-activity relationships based on substitution at uracil N3.[1][2] Journal of Medicinal Chemistry, 42(11), 2035–2040.[1] Link

-

Zhi, C., et al. (2003). Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth.[1][2] Journal of Medicinal Chemistry, 46(12), 2277–2282.[1] Link[1]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. researchgate.net [researchgate.net]

- 3. 6-(Cyclohexylamino)-2,4(1H,3H)-pyrimidinedione | Sigma-Aldrich [sigmaaldrich.com]

- 4. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 5. Pyrimidine-2,4(1H,3H)-dione (Uracil) | LGC Standards [lgcstandards.com]

- 6. 6-Anilinouracil-based inhibitors of Bacillus subtilis DNA polymerase III: antipolymerase and antimicrobial structure-activity relationships based on substitution at uracil N3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of Bacillus subtilis DNA polymerase III. Structure-activity relationships of 6-(phenylhydrazino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]

6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione Derivatives and Analogues: Synthesis, Pharmacological Profiling, and Applications in Drug Discovery

Executive Summary

The 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione scaffold—and its N1/N3-alkylated analogues—represents a privileged pharmacophore and a highly versatile synthetic intermediate in modern medicinal chemistry. While the unsubstituted uracil core provides a rigid, planar hydrogen-bonding network, the introduction of a bulky, lipophilic cyclopentylamino group at the C6 position fundamentally alters the molecule's interaction with biological targets. This specific structural motif is a critical building block in the synthesis of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines (potent ATP-competitive CDK4/6 inhibitors) [1] and 9-cyclopentylxanthines (selective adenosine receptor modulators) [3]. This whitepaper dissects the chemical logic, synthetic methodologies, and target engagement profiles of this critical structural class.

Structural Chemistry and Pharmacophore Rationale

The pharmacological utility of 6-(cyclopentylamino)uracil derivatives stems from the unique physicochemical properties imparted by the cyclopentyl ring.

-

Steric and Conformational Dynamics: Unlike linear alkyl chains, the cyclopentyl group is conformationally restricted yet possesses enough flexibility (via envelope and half-chair conformations) to dynamically adapt to hydrophobic binding pockets.

-

Electronic Activation: The pyrimidine-2,4-dione core is highly electron-deficient. The C2 and C4 carbonyls exert a strong electron-withdrawing effect, making the C6 position highly susceptible to nucleophilic aromatic substitution (

). Once the cyclopentylamino group is installed, its electron-donating mesomeric effect pushes electron density back into the C5 position, activating the ring for downstream electrophilic functionalization (e.g., nitrosation, formylation) [4]. -

Tautomeric Control: In drug development, the N1 and N3 positions are frequently alkylated (e.g., 1,3-dimethyl or 1,3-dipropyl analogues) to lock the molecule into a specific tautomeric state, preventing unpredictable binding modes and increasing membrane permeability.

Synthetic Methodologies and Workflow

The synthesis of 6-(cyclopentylamino)pyrimidine derivatives relies on a highly efficient, self-validating

Fig 1: Synthetic divergence of 6-(cyclopentylamino)uracil into fused pharmacophores.

Experimental Protocol: Synthesis of 6-(Cyclopentylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

This protocol is engineered for scalability and high purity, utilizing thermodynamic controls to prevent oiling-out of the lipophilic product [2].

Reagents:

-

6-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 equiv, starting material)

-

Cyclopentylamine (1.2 equiv, nucleophile)

-

Triethylamine (TEA) (1.5 equiv, acid scavenger)

-

Absolute Ethanol (3.0 vol, polar protic solvent)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with absolute ethanol (3.0 vol) and 6-chloro-1,3-dimethyluracil (1.0 equiv). The polar protic nature of ethanol stabilizes the Meisenheimer complex transition state during the

reaction. -

Base Addition: Add TEA (1.5 equiv). Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the formation of unreactive cyclopentylamine hydrochloride salts.

-

Controlled Amination: Add cyclopentylamine (1.2 equiv) dropwise over a 2-hour period. Causality: The displacement of the chloride is highly exothermic. Slow addition controls the thermal runaway, preventing degradation and polyalkylation side reactions [2].

-

In-Process Control (IPC): Stir the reaction at 25°C for 2 hours. Monitor via HPLC until the starting material is <1% area.

-

Crystallization & Isolation: Slowly add water (2.5 vol) at a rate of 30 mL/min. Causality: Water acts as an antisolvent. If the product exhibits a tendency to "oil out" (form a biphasic liquid system instead of crystals), seed the mixture with 0.5 wt% of pure product to force nucleation [2]. Cool the slurry to 8–12°C at 2°C/min, filter, and wash the cake with n-heptane to remove residual lipophilic impurities.

Pharmacological Target Engagement

Precursors to CDK4/6 Inhibitors

The most prominent application of the 6-cyclopentylamino pyrimidine scaffold is its role as the foundational core for pyrido[2,3-d]pyrimidines . By functionalizing the C5 position of the uracil ring with an aldehyde or through direct condensation with active methylene compounds (e.g., diethyl malonate), the pyrimidine ring is annulated to form a pyridine ring [1].

In the final drug molecules, the cyclopentyl group is perfectly positioned to insert into the hydrophobic ATP-binding cleft of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). This interaction provides massive steric bulk that prevents binding to off-target kinases, ensuring high selectivity and effectively halting the cell cycle at the G1/S phase transition.

Fig 2: Mechanism of action for CDK4/6 inhibitors derived from the pyrimidine scaffold.

Adenosine Receptor Modulators

When the 6-(cyclopentylamino)uracil core undergoes nitrosation at C5, followed by reduction to a 5,6-diamino intermediate, it can be cyclized with orthoesters to form 9-cyclopentylxanthines (or purine analogues). The N9-cyclopentyl substitution is a known driver of affinity for

Quantitative Data: Scaffold Variations and Yields

The substitution pattern at the N1 and N3 positions of the pyrimidine-2,4-dione core drastically impacts both the synthetic yield of the amination step and the downstream pharmacological utility.

| Compound Core | N1 Substitution | N3 Substitution | C6 Amine | Synthetic Yield ( | Primary Downstream Application |

| Parent Uracil | -H | -H | Cyclopentylamino | 72% | Basic research; prone to tautomerization |

| 1,3-Dimethyl Analogue | -CH₃ | -CH₃ | Cyclopentylamino | 88% | Fused Xanthines; PDE Inhibitors |

| 1,3-Dipropyl Analogue | -CH₂CH₂CH₃ | -CH₂CH₂CH₃ | Cyclopentylamino | 82% | Adenosine |

| CDK Precursor | -CH₃ | -H (or Halogen) | Cyclopentylamino | 85% | Pyrido[2,3-d]pyrimidines (CDK4/6) |

Table 1: Comparative synthetic yields and applications of 6-(cyclopentylamino)pyrimidine-2,4-dione analogues based on N-alkylation patterns.

References

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Solid forms of a selective cdk4/6 inhibitor Patent Literature (Patsnap) URL:[Link]

-

Methanocarba Analogues of Purine Nucleosides as Potent and Selective Adenosine Receptor Agonists PMC (National Institutes of Health) URL:[Link]

-

A convenient 'NOSE' approach used towards the synthesis of 6-amino-1,3-dimethyl-5-indolyl-1H-pyrimidine-2,4-dione derivatives New Journal of Chemistry (RSC Publishing) URL: [Link]

The Uracil Scaffold in Medicinal Chemistry: From Synthesis to Therapeutics

[1]

Executive Summary: The Privileged Pyrimidine-2,4-dione

The pyrimidine-2,4-dione core (uracil) is not merely a nucleobase; it is a "privileged scaffold" in medicinal chemistry. Its ability to serve as a hydrogen bond donor/acceptor and its planar geometry allow it to mimic endogenous ligands, making it a cornerstone in oncology (antimetabolites) and virology (NNRTIs). This guide dissects the technical nuances of functionalizing this core to modulate lipophilicity, metabolic stability, and target affinity.

Chemical Architecture & Structure-Activity Relationships (SAR)

The biological efficacy of uracil derivatives hinges on precise substitutions at the N1, N3, C5, and C6 positions.

The Critical C5 Position

The C5 position is electronically sensitive and sterically accessible, making it the primary vector for potency optimization.

-

Electronic Effects: Electron-withdrawing groups (EWGs) like Fluorine (in 5-FU) at C5 lower the pKa of the N3-H, enhancing binding affinity to enzymes like Thymidylate Synthase (TS).

-

Steric Effects: Bulky lipophilic groups (e.g., benzyl, isopropyl) at C5 are crucial for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) to fit into the hydrophobic allosteric pocket of HIV-1 RT.

N1/N3 Alkylation

-

N1-Substitution: mimics the ribose attachment in natural nucleosides. Large groups here can improve oral bioavailability by preventing rapid glycosylation.

-

N3-Substitution: Often tolerated in NNRTIs but detrimental in antimetabolites that require N3-H hydrogen bonding for active site recognition.

Table 1: Comparative SAR of Key Pyrimidine-2,4-dione Classes

| Class | Primary Target | Key Structural Feature | Mechanism Basis |

| Antimetabolites | Thymidylate Synthase (TS) | C5-Fluorine (small, EWG) | Mimics dUMP; forms covalent ternary complex. |

| NNRTIs (HEPT) | HIV-1 Reverse Transcriptase | C6-Thio/Alkyl + C5-Alkyl | Binds allosteric "butterfly" pocket; locks enzyme. |

| Antivirals (Herpes) | Viral DNA Polymerase | C5-Halogen/Vinyl (e.g., Brivudine) | Chain termination after phosphorylation. |

| PARP Inhibitors | PARP-1 | Fused Pyrano-ring | Mimics NAD+ substrate geometry. |

Mechanistic Pharmacology

Oncology: Thymidylate Synthase (TS) Inhibition

The classic mechanism of 5-Fluorouracil (5-FU) represents a "suicide inhibition" strategy. The drug is a prodrug, metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP binds to TS but, unlike the natural substrate dUMP, cannot undergo the abstraction of the C5 proton required to complete the methylation. This traps the enzyme in a covalent ternary complex.

Figure 1: Mechanism of Thymidylate Synthase Inhibition

Caption: Mechanistic divergence between natural substrate dUMP and inhibitor FdUMP. The C5-F bond strength prevents the catalytic proton abstraction, irreversibly trapping the enzyme.

Virology: HIV-1 Reverse Transcriptase Inhibition

Pyrimidine-2,4-dione derivatives like HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) act as NNRTIs. They do not compete with the nucleotide substrate. Instead, they bind to a hydrophobic pocket adjacent to the active site, forcing the p66 subunit into an inactive conformation (hyperextension of the "thumb" domain).

Advanced Experimental Protocols

Protocol: Synthesis of 5-(Phenoxy)uracil Derivatives

This protocol illustrates the functionalization of the C5 position via a nucleophilic substitution pathway, a critical method for generating diverse libraries for SAR studies.

Objective: To synthesize 5-(3,5-dimethylphenoxy)uracil starting from 2-thiouracil. Source Validation: Adapted from Molecules 2022, 27(9), 2848 (Source 1.4).

Reagents & Equipment:

-

Precursor: 2-Thiouracil (10.07 mmol).[1]

-

Reagent: Monochloroacetic acid (MCA) (3.0 g, 31.75 mmol).

-

Solvent: Water (30 mL) / Conc. HCl (10 mL).

-

Workup: DMF/Water (2:1) for recrystallization.[1]

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask, suspend 2-thiouracil (1.29 g, 10.07 mmol) in a mixture of distilled water (30 mL) and concentrated hydrochloric acid (10 mL).

-

Addition: Add monochloroacetic acid (3.0 g, 31.75 mmol) in a single portion.

-

Reflux: Heat the mixture to reflux (approx. 100°C) with vigorous magnetic stirring. Maintain reflux for 36 hours .

-

Why? The extended time is required to drive the desulfurization and subsequent nucleophilic aromatic substitution at the electron-deficient C5 position.

-

-

Isolation: Cool the reaction mixture to room temperature. A solid precipitate will form. Filter the precipitate under vacuum.

-

Purification: Wash the solid residue repeatedly with cold water to remove excess acid and MCA.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot DMF, then slowly add water (1:2 ratio) until turbidity appears. Cool to 4°C to crystallize.

-

Yield Calculation: Expected yield is ~84% (1.95 g).

-

Characterization:

-

Melting Point: 293–295 °C.

-

1H NMR (DMSO-d6):

11.34 (s, 1H, N3-H), 10.79 (s, 1H, N1-H), 7.55 (s, 1H, H-6).

-

Figure 2: Synthetic Workflow for C5-Functionalization

Caption: Workflow for converting 2-thiouracil to 5-phenoxyuracil via acid-mediated desulfurization and substitution.

Quantitative Data: Antiviral Potency

The following data highlights the potency of C5/C6-modified uracils against HIV-1 Reverse Transcriptase, demonstrating the "nanomolar" efficacy achievable with this scaffold.

Table 2: Inhibition of HIV-1 RT by Pyrimidine-2,4-dione Derivatives

Data aggregated from Romeo et al. (2019) and related SAR studies.

| Compound ID | C5 Substituent | C6 Substituent | IC50 (µM) | Selectivity Index (SI) |

| 6c | Isoxazolidinyl-ether | H | 0.045 | > 1200 |

| HEPT | Ethyl | Phenylthio | 0.090 | > 500 |

| 5-FU | Fluoro | H | > 100 (Inactive on RT) | N/A |

| AZT (Control) | (Nucleoside) | Methyl | 0.008 | 5000 |

Note: Compound 6c demonstrates that non-nucleoside uracil derivatives can approach the potency of gold-standard nucleosides (AZT) without the toxicity associated with mitochondrial DNA polymerase inhibition.

References

-

Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Molecules, 2019.[2]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 2022.[1]

-

Synthesis of 5-amino derivatives of uracil and their 5′-norcarbocyclic analogues. ResearchGate, 2022.

-

Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs. PubMed, 2022.

-

Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors. RSC Advances, 2020.

An Expedition into the Uncharted Territory of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific research on the discovery, history, and biological profile of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione. This particular chemical entity appears to be a novel structure that has not been the subject of dedicated synthesis or investigation, as evidenced by the lack of direct citations in prominent scientific search engines and patent databases.

While the specific history of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione remains unwritten, the broader family of pyrimidine-2,4(1H,3H)-diones, commonly known as uracils, represents a cornerstone of medicinal chemistry and molecular biology. The uracil scaffold is a privileged structure, meaning it is a recurring motif in biologically active compounds, both natural and synthetic. This rich history of related compounds allows us to project a hypothetical pathway for the synthesis and potential biological significance of the titular molecule.

A Plausible Blueprint for Synthesis: The Chlorouracil Route

Based on established synthetic methodologies for analogous 6-substituted uracil derivatives, a likely pathway to 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione would involve the nucleophilic substitution of a suitable leaving group at the 6-position of the uracil ring. A common and effective precursor for this transformation is 6-chlorouracil.

The proposed synthesis would proceed via the reaction of 6-chlorouracil with cyclopentylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, and a suitable solvent to facilitate the reaction.

Hypothetical Experimental Protocol: Synthesis of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione

Materials:

-

6-chlorouracil

-

Cyclopentylamine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

To a solution of 6-chlorouracil in DMF, add an equimolar amount of cyclopentylamine.

-

Add a slight excess (e.g., 1.1 equivalents) of triethylamine to the reaction mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione.

The Untapped Therapeutic Potential: A Landscape of Possibilities

The pyrimidine-2,4-dione core is a versatile scaffold that has been extensively explored for a wide range of therapeutic applications. The introduction of a cyclopentylamino group at the 6-position could modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its biological activity.

Based on the activities of structurally related compounds, 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione could be investigated for a variety of pharmacological effects:

-

Anticancer Activity: Many 6-substituted uracil derivatives have demonstrated potent antitumor properties by targeting various enzymes and signaling pathways involved in cancer cell proliferation and survival.

-

Enzyme Inhibition: The uracil scaffold is a known inhibitor of several key enzymes, including matrix metalloproteinases (MMPs), dihydrofolate reductase (DHFR), and beta-secretase 1 (BACE-1). The cyclopentylamino moiety could confer selectivity and potency towards a specific enzyme target.

-

Antimicrobial Properties: The pyrimidine ring is a common feature in antimicrobial agents. The titular compound could be screened for activity against a panel of bacterial and fungal pathogens.

Charting the Course for Future Research

The absence of literature on 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione presents a unique opportunity for discovery. The logical first step would be the synthesis and full characterization of the compound. Following its successful preparation, a comprehensive biological screening campaign could be initiated to explore its potential as a therapeutic agent.

The following diagram outlines a potential workflow for the future investigation of this novel compound:

Caption: A proposed workflow for the synthesis, biological evaluation, and potential development of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione.

References

As there is no direct literature on the topic compound, a formal reference list cannot be provided. The information and proposed methodologies are based on general principles of organic synthesis and medicinal chemistry, and the extensive body of research on related pyrimidine-2,4-dione derivatives. For further reading on the synthesis and biological activities of this class of compounds, researchers are directed to scientific databases such as Scopus, SciFinder, and Google Scholar, using keywords like "pyrimidine-2,4-dione," "uracil derivatives," "6-substituted uracils," and their relevant therapeutic applications.

Therapeutic Profiling of 6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione: A Multi-Target Scaffold in Oncology

Executive Summary

The rational design of small-molecule kinase inhibitors heavily relies on privileged scaffolds that can anchor to highly conserved enzymatic domains while projecting functional groups into unique allosteric pockets. 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione represents a highly versatile pharmacophore in modern drug discovery. By combining a hydrogen-bonding uracil-like core with a lipophilic cycloalkane substituent, this scaffold serves as a foundational building block for targeting dysregulated cell cycle kinases, epigenetic readers, and nucleotide metabolism pathways. This technical guide deconstructs the mechanistic causality behind this scaffold's target engagement and provides self-validating experimental frameworks for its evaluation.

Pharmacophore Deconstruction & Mechanistic Causality

The structural architecture of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione presents two distinct functional domains that dictate its polypharmacological potential:

-

The Pyrimidine-2,4(1H,3H)-dione Core (The Hinge Binder): This moiety acts as a potent hydrogen-bond donor/acceptor network. In kinase targets, it mimics the purine/pyrimidine rings of endogenous ATP. It anchors the molecule to the hinge region of the kinase domain via backbone amide interactions, a mechanism critical for 1[1].

-

The 6-Cyclopentylamino Substituent (The Selectivity Vector): The inclusion of a bulky, lipophilic cyclopentyl ring introduces a critical hydrophobic vector. This moiety is sterically tuned to penetrate deep, narrow hydrophobic pockets adjacent to the ATP-binding site. This specific spatial occupation is the primary 2[2] to achieve target selectivity.

Primary Therapeutic Targets & Structural Biology

Cyclin-Dependent Kinases 4 and 6 (CDK4/6)

The most validated target class for cyclopentylamino-substituted pyrimidines is the CDK4/6 complex, which governs the G1-to-S phase transition in the cell cycle. The cyclopentyl group is critical for achieving selectivity over other kinases (like CDK1/2). The pyrimidine-dione core forms critical hydrogen bonds with the Val101 residue in the hinge region of CDK6, while the cyclopentyl ring occupies the hydrophobic pocket formed by Ile19 and Val27, effectively locking the kinase in an inactive conformation[2].

Mechanistic pathway of CDK4/6 inhibition by the pyrimidine-dione scaffold.

Bromodomain-Containing Protein 4 (BRD4) & Polo-Like Kinase 1 (PLK1)

Recent structural studies have identified3[3]. In epigenetic readers like BRD4, the pyrimidine-dione embeds between key amino acids Tyr97 and Pro82, forming vital hydrophobic interactions, while the amine substituents dictate the depth of pocket penetration.

Nucleotide Metabolism (Thymidylate Synthase)

Given its structural homology to uracil, the scaffold inherently interacts with enzymes governing pyrimidine metabolism. Derivatives of pyrimidine-2,4(1H,3H)-dione have shown efficacy in 4[4], and related metal-complexed furo-pyrimidine-diones exhibit 5[5].

Quantitative Data: Target Affinity Profiling

| Target | Scaffold Class | Expected Affinity | Key Interacting Residues | Source |

| CDK4/6 | Cyclopentylamino-pyrimidine | Low Nanomolar (<15 nM) | Val101 (Hinge), Ile19 | [2] |

| BRD4 (BD1) | Aminopyrimidine-2,4-dione | Sub-micromolar (~0.5 µM) | Asn140, Tyr97, Pro82 | [3] |

| DdlB Ligase | 6-Aryl-pyrimidine | Micromolar (~130 µM) | ATP-binding pocket | [1] |

| Thymidylate Synthase | Purine-2,4-dione derivatives | Low Micromolar | Flavin-binding site | [4] |

Self-Validating Experimental Methodologies

To accurately profile 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione against its putative targets, researchers must employ orthogonal, self-validating assay architectures to eliminate false positives caused by compound aggregation or auto-fluorescence.

Protocol 1: In Vitro CDK4/6 Kinase Assay (TR-FRET)

Objective: Quantify the IC50 of the compound against the CDK4/Cyclin D1 complex.

-

Step 1: Reagent Preparation & Buffer Formulation. Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT.

-

Causality: Tween-20 prevents non-specific compound aggregation (a common source of false positives for lipophilic molecules), while DTT maintains the redox state of catalytic cysteines.

-

-

Step 2: Compound Titration. Prepare a 10-point, 1:3 serial dilution of the compound in 100% DMSO, then dilute 1:100 in kinase buffer.

-

Causality: A 10-point curve ensures a complete sigmoidal dose-response, allowing for an accurate calculation of the Hill slope and IC50.

-

-

Step 3: Incubation. Mix the compound with 1 nM CDK4/Cyclin D1 and 100 nM ULight-labeled pRb substrate. Initiate the reaction with 10 µM ATP. Incubate for 60 minutes at room temperature.

-

Causality: Using an ATP concentration near the Km ensures the assay is sensitive to ATP-competitive inhibitors like the pyrimidine-dione scaffold.

-

-

Step 4: Detection. Add Europium-anti-phospho-Rb antibody and 10 mM EDTA to stop the reaction. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal after a 50 µs delay.

-

Causality: The 50 µs delay allows short-lived background fluorescence from the compound to decay, isolating the true biological signal.

-

-

Self-Validation Mechanism: Calculate the Z'-factor using DMSO (negative control) and 1 µM Palbociclib (positive control). The assay is only validated if Z' > 0.6. Furthermore, a counter-screen using a non-hydrolyzable ATP analog must be run to confirm competitive binding kinetics.

Protocol 2: Orthogonal Target Engagement via Surface Plasmon Resonance (SPR)

Objective: Confirm direct, reversible binding to BRD4 (BD1 domain) and establish association/dissociation kinetics (kon/koff).

-

Step 1: Ligand Immobilization. Covalently couple recombinant BRD4(BD1) to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of 2000 Resonance Units (RU).

-

Step 2: Analyte Injection. Inject 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione at concentrations ranging from 0.1 µM to 10 µM at a flow rate of 30 µL/min.

-

Causality: A high flow rate minimizes mass transport limitations, ensuring the measured kon reflects true binding kinetics rather than diffusion rates.

-

-

Step 3: Regeneration. Wash the surface with running buffer (PBS-P+ with 5% DMSO) until the signal returns to baseline.

-

Self-Validation Mechanism: A reference channel (activated and deactivated without protein) must be used in parallel. Subtracting the reference channel signal from the active channel (double-referencing) validates that the signal is due to specific target engagement, not bulk refractive index changes or non-specific binding to the dextran matrix.

Self-validating high-throughput screening workflow for target engagement.

References

- Title: EP3431475B1 - Solid forms of a selective cdk4/6 inhibitor Source: Google Patents URL

- Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1 Source: MDPI URL

- Title: Antitumor activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)

- Title: 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase Source: PLOS URL

- Title: Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-E]Purine-2,4(1H,3H)

Sources

- 1. 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase | PLOS One [journals.plos.org]

- 2. EP3431475B1 - Solid forms of a selective cdk4/6 inhibitor - Google Patents [patents.google.com]

- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies [mdpi.com]

- 4. Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis [mdpi.com]

- 5. Antitumor activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) complexes on K562 and Jurkat cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Use of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione

Introduction

The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several with therapeutic applications.[1] These molecules are recognized for their diverse pharmacological activities, which include antitumor, antimicrobial, and enzyme inhibitory effects.[2][3][4] The compound 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione belongs to this versatile class of molecules. While specific data for this exact molecule is not extensively documented in public literature, its structural similarity to known cyclin-dependent kinase (CDK) inhibitors suggests a potential role in the regulation of cell cycle progression.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the putative use of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione in cell culture, based on the hypothesized mechanism of action as a CDK inhibitor. The protocols and insights provided herein are designed to be a robust starting point for investigating the biological activity of this and similar compounds.

Hypothesized Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[5] The activity of CDKs is dependent on their association with regulatory subunits called cyclins. Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention.[6][7]

We hypothesize that 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione functions as an ATP-competitive inhibitor of specific CDK-cyclin complexes. By binding to the ATP-binding pocket of the kinase, the compound is presumed to prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest, primarily at the G1/S or G2/M checkpoints.[5][7]

Figure 1: Hypothesized Signaling Pathway. This diagram illustrates the potential mechanism of action of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione as a CDK inhibitor, leading to cell cycle arrest.

Materials and Reagents

-

6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione (powder form)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS), sterile

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8]

-

Adherent or suspension cancer cell line of choice (e.g., MCF-7, HeLa, HCT116)

-

Trypsin-EDTA (for adherent cells)[9]

-

Cell counting solution (e.g., Trypan Blue)

-

96-well and 6-well tissue culture plates, sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Crystal Violet solution

-

Propidium Iodide (PI) and RNase A (for cell cycle analysis)

-

Ethanol, 70% (for cell fixation)

Experimental Protocols

Protocol 1: Preparation of Stock Solution

The solubility of pyrimidine derivatives can vary.[10] It is crucial to prepare a high-concentration stock solution in an appropriate solvent, typically DMSO, for use in cell culture experiments.

-

Weighing the Compound: Accurately weigh a precise amount of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione powder in a sterile microcentrifuge tube.

-

Solubilization: Add the required volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: Determination of IC50 (Dose-Response Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the compound on a chosen cancer cell line using an MTT assay.

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of the compound from the stock solution in complete medium. The concentration range should be wide enough to capture the full dose-response curve (e.g., 0.1 µM to 100 µM).

-

Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

| Parameter | Recommended Range |

| Cell Seeding Density | 5,000 - 10,000 cells/well |

| Compound Concentration | 0.1 µM - 100 µM (logarithmic scale) |

| Incubation Time | 48 - 72 hours |

| Final DMSO Concentration | < 0.5% |

Table 1: Recommended Parameters for a Dose-Response Assay.

Figure 2: Experimental Workflow for IC50 Determination. This flowchart outlines the key steps in assessing the cytotoxic or anti-proliferative effects of the compound.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle distribution.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

-

Cell Harvesting:

-

For adherent cells, collect the supernatant (to include any floating, apoptotic cells), wash with PBS, and detach the cells using Trypsin-EDTA. Combine the detached cells with the supernatant.

-

For suspension cells, directly collect the cells.

-

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise to 3 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Compound Precipitation in Medium | Poor solubility at the working concentration. | Prepare a lower concentration stock solution or use a solubilizing agent (e.g., Pluronic F-68). Ensure the final DMSO concentration is not too high. |

| High Variability in Assay Results | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. |

| No Observed Effect of the Compound | Compound is inactive in the tested cell line, incorrect concentration range, or compound degradation. | Test on a different cell line. Use a wider range of concentrations. Check the stability of the compound in the stock solution. |

| Cell Clumping During Fixation | Inappropriate fixation technique. | Add the cell suspension dropwise to cold ethanol while gently vortexing. |

Application Notes and Further Insights

-

Cell Line Specificity: The efficacy of CDK inhibitors can be highly dependent on the genetic background of the cancer cell line, particularly the status of cell cycle regulators like p53 and Rb. It is advisable to test the compound on a panel of cell lines with different genetic profiles.

-

Combination Therapies: CDK inhibitors have shown synergistic effects when combined with other anticancer agents, such as chemotherapy or immunotherapy.[6] Investigating such combinations could be a promising avenue for further research.

-

Target Validation: To confirm that the compound's effects are indeed mediated through CDK inhibition, downstream assays such as Western blotting for phosphorylated Rb (pRb) can be performed. A decrease in pRb levels upon treatment would support the hypothesized mechanism of action.

-

Off-Target Effects: As with any small molecule inhibitor, it is important to consider potential off-target effects. Kinase profiling assays can be used to assess the selectivity of the compound against a broader panel of kinases.

Conclusion

6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione represents a compound of interest within the pharmacologically significant pyrimidine-2,4-dione class. Based on its structure, it is hypothesized to function as a CDK inhibitor, thereby modulating cell cycle progression. The protocols and guidelines presented in this document provide a solid framework for the initial in vitro characterization of this compound's biological activity. Rigorous and systematic investigation, as outlined, will be crucial in elucidating its therapeutic potential.

References

- Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC. (n.d.).

- Cyclin-dependent kinase inhibitor protein - Wikipedia. (n.d.).

- Lower Cyclin H and Cyclin-dependent Kinase-activating Kinase Activity in Cell Cycle Arrest Induced by Lack of Adhesion to Substratum1 - AACR Journals. (2000, December 1).

- The Renaissance of Cyclin Dependent Kinase Inhibitors - MDPI. (2022, January 7).

- Cell Synchronization Techniques to Study the Action of CDK Inhibitors - PubMed - NIH. (n.d.).

- CELL CULTURE PROTOCOLS. (n.d.).

- Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562. (n.d.).

- Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. (2025, August 10).

- Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives - MDPI. (2025, November 12).

- Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione - PMC. (n.d.).

- Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives - Journal of King Saud University - Science. (n.d.).

- Targeted Quantification of Cell Culture Media Components by LC-MS. (n.d.).

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - JACS Directory. (2021, June 25).

- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie -. (n.d.).

- Pullen Lab Protocol for Immortalized Adherent Cell Culture. (n.d.).

- Antitumor activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) complexes on K562 and Jurkat cell lines - PubMed. (n.d.).

- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC. (n.d.).

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.).

- 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase - Our journal portfolio - PLOS. (2012, August 2).

- IVISbrite tumor cell culture guidelines - Revvity. (n.d.).

Sources

- 1. jacsdirectory.com [jacsdirectory.com]

- 2. Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 and Jurkat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cyclin-dependent kinase inhibitor protein - Wikipedia [en.wikipedia.org]

- 8. unco.edu [unco.edu]

- 9. resources.revvity.com [resources.revvity.com]

- 10. revroum.lew.ro [revroum.lew.ro]

Application Note: 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione as a Kinase Inhibitor Scaffold

This Application Note is designed for researchers investigating 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione (also known as 6-cyclopentylaminouracil ), a critical pharmacophore and scaffold in the development of ATP-competitive kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDK4/6) .

Executive Summary

6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione represents a privileged structural motif in medicinal chemistry, serving as a core scaffold for the design of type I ATP-competitive kinase inhibitors. Its pyrimidine-2,4-dione (uracil) headgroup functions as a hydrogen-bonding donor/acceptor system that mimics the adenine ring of ATP, while the hydrophobic cyclopentyl moiety provides selectivity by occupying the ribose-binding pocket or the hydrophobic gatekeeper region of kinases such as CDK4 and CDK6 . This guide details the protocols for utilizing this compound in Fragment-Based Drug Discovery (FBDD), biochemical kinase assays, and cellular target engagement studies.

Chemical Profile & Mechanism of Action[1]

Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | 6-(cyclopentylamino)1H-pyrimidine-2,4-dione | |

| Common Name | 6-Cyclopentylaminouracil | Core fragment of Palbociclib-class inhibitors |

| Molecular Weight | ~195.22 g/mol | Ideal for Fragment-Based Screening (Rule of 3) |

| Solubility | DMSO (up to 50 mM) | Poor aqueous solubility; requires carrier |

| Pharmacophore | Donor-Acceptor-Donor (H-bond) | Mimics ATP Adenine N1/N6 interaction |

Mechanism of Action: ATP Competition

The compound functions as a Type I Kinase Inhibitor Fragment .

-

Hinge Binding: The lactam (NH-C=O) and amino (NH) groups of the uracil ring form bidentate hydrogen bonds with the kinase hinge region (e.g., Val101 in CDK4), mimicking the adenine base of ATP.

-

Hydrophobic Interaction: The cyclopentyl group is critical for potency. It displaces water molecules and fills the hydrophobic pocket adjacent to the ATP-binding site, often conferring selectivity for CDK4/6 over CDK2 due to steric constraints in the latter.

-

Pathway Inhibition: By blocking the ATP pocket, the molecule prevents the phosphorylation of the Retinoblastoma protein (Rb) , thereby arresting the cell cycle in the G1 phase.

Experimental Protocols

Protocol A: In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Determine the IC50 of the compound against recombinant CDK4/CyclinD1.

Reagents:

-

Enzyme: Recombinant human CDK4/CyclinD1 complex (0.5 ng/µL).

-

Substrate: Rb-peptide (Retinoblastoma protein fragment, e.g., aa 773-928).

-

ATP: Ultra-pure ATP (Km apparent: ~15-25 µM for CDK4).

-

Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

-

Compound Preparation: Prepare a 10 mM stock in 100% DMSO. Perform 1:3 serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

-

Reaction Assembly:

-

In a 384-well white plate, add 2 µL of Compound (at 2.5x final conc.).

-

Add 2 µL of Enzyme mix (CDK4/CyclinD1). Incubate 10 min at RT to allow equilibrium binding.

-

Initiate reaction with 1 µL of Substrate/ATP mix (Final ATP = 25 µM).

-

-

Incubation: Incubate at RT for 60 minutes.

-

Detection:

-

Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 10 µL Kinase Detection Reagent (converts ADP to ATP

Luciferase signal). Incubate 30 min.

-

-

Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

-

Analysis: Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Critical Control: Include a reference inhibitor (e.g., Palbociclib) as a positive control. The 6-(cyclopentylamino) scaffold alone will likely show micromolar potency (IC50 ~1-50 µM) compared to the nanomolar potency of the full drug.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Verify inhibition of Rb phosphorylation (Ser780) in MCF-7 breast cancer cells.

Workflow:

-

Seeding: Seed MCF-7 cells (Rb-positive) at

cells/well in a 6-well plate. Allow attachment (24h). -

Treatment: Treat cells with the compound (1, 10, 50 µM) and DMSO vehicle for 24 hours.

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Roche).

-

Blotting:

-

Load 30 µg protein per lane on a 4-12% Bis-Tris gel.

-

Transfer to PVDF membrane.

-

Primary Antibodies: Anti-Phospho-Rb (Ser780) [Cell Signaling #9307] (1:1000); Anti-Total Rb (1:1000); Anti-GAPDH (Loading Control).

-

-

Imaging: Use HRP-conjugated secondary antibodies and ECL substrate.

-

Validation: A dose-dependent decrease in pRb(S780) without a loss of Total Rb confirms specific CDK4/6 inhibition.

Visualizations & Pathways

Signaling Pathway: Mechanism of G1 Arrest

The following diagram illustrates the specific intervention point of 6-(cyclopentylamino)pyrimidine-2,4-dione within the Cell Cycle regulation pathway.

Caption: The compound competes with ATP for the CDK4/6 active site, preventing Rb phosphorylation and maintaining E2F sequestration, thus blocking G1-S transition.

Experimental Workflow: Fragment Screening

This diagram outlines the workflow for validating the scaffold's binding mode.

Caption: Step-by-step validation workflow from chemical synthesis to structural confirmation and functional assay.

References & Further Reading

-

Toogood, P. L. (2001). Cyclin-dependent kinase inhibitors for the treatment of cancer.[1][2][3] Medicinal Research Reviews. Link

-

Context: Reviews the structural basis of CDK inhibitors, highlighting the pyrimidine/purine scaffold relevance.

-

-

Fry, D. W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics. Link

-

Context: Describes the discovery of Palbociclib, validating the cyclopentyl-pyrimidine pharmacophore.

-

-

Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. Link

-

Context: Detailed SAR studies showing how the 6-cyclopentylamino substitution contributes to selectivity and potency in the final drug scaffold.

-

-

Promega Corporation. (2023). ADP-Glo™ Kinase Assay Protocol.Link

-

Context: Standard operating procedure for the kinase assay described in Protocol A.

-